REACTION_CXSMILES
|
Br[CH:2]([CH3:6])[C:3](=O)[CH3:4].[NH2:7][C:8]1[CH:13]=[C:12]([Br:14])[CH:11]=[CH:10][N:9]=1.C(=O)([O-])O.[Na+].C(=O)([O-])[O-].[K+].[K+]>C(O)C.O>[Br:14][C:12]1[CH:11]=[CH:10][N:9]2[C:2]([CH3:6])=[C:3]([CH3:4])[N:7]=[C:8]2[CH:13]=1 |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
BrC(C(C)=O)C
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC(=C1)Br
|
Name
|
|
Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 12 hours
|
Duration
|
12 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The mixture obtained
|
Type
|
FILTRATION
|
Details
|
A precipitate is collected by filtration
|
Type
|
WASH
|
Details
|
is washed with water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=2N(C=C1)C(=C(N2)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.79 g | |
YIELD: CALCULATEDPERCENTYIELD | 40.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |